molecular formula C9H11NO3 B13088745 Methyl 3-methoxy-5-methylpicolinate

Methyl 3-methoxy-5-methylpicolinate

Cat. No.: B13088745
M. Wt: 181.19 g/mol
InChI Key: QSDCVYZMWXFRLC-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-methylpicolinate is a versatile small molecule scaffold with the molecular formula C9H11NO3 . It is a derivative of picolinic acid and is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-5-methylpicolinate typically involves the esterification of 3-methoxy-5-methylpicolinic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-methylpicolinate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxy-5-methylbenzoate
  • Methyl 3-methoxy-5-methylphenylacetate
  • Methyl 3-methoxy-5-methylcinnamate

Uniqueness

Methyl 3-methoxy-5-methylpicolinate is unique due to its picolinic acid backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Biological Activity

Methyl 3-methoxy-5-methylpicolinate (MMMP) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

MMMP is a derivative of picolinic acid, characterized by the presence of methoxy and methyl groups on the pyridine ring. Its molecular formula is C10H13N1O2C_{10}H_{13}N_{1}O_{2}. The unique structure of MMMP contributes to its interaction with various biological targets, influencing metabolic pathways and enzyme activities.

Anti-Inflammatory Properties

Research indicates that MMMP exhibits significant anti-inflammatory effects. It has been shown to modulate pathways involving key inflammatory mediators such as TNF-α and MAPK. In vitro studies demonstrated that MMMP can inhibit the expression of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

Cardiovascular Health

MMMP has been investigated for its role in cardiovascular health, particularly regarding metabolic disorders. Studies indicate that it may influence lipid metabolism and reduce cholesterol levels by targeting proteins like PCSK9. This modulation can potentially lead to improved cardiovascular outcomes.

Antimicrobial Activity

Preliminary studies suggest that MMMP possesses antimicrobial properties, although further research is necessary to fully elucidate its spectrum of activity and mechanisms. The compound's ability to interact with microbial enzymes may contribute to its efficacy against certain pathogens.

The mechanism by which MMMP exerts its biological effects involves its interaction with specific enzymes and receptors. It acts as a ligand for various targets, modulating their activity and influencing biochemical processes critical for maintaining homeostasis. Computational docking studies have provided insights into its binding affinities with proteins involved in inflammation and metabolism.

Enzyme Interaction Studies

In enzyme kinetic studies, MMMP has been shown to influence the activity of several metabolic enzymes. For instance, it affects the kinetics of enzymes related to lipid metabolism, demonstrating both inhibition and activation depending on the concentration used. This dual role underscores the compound's potential as a therapeutic agent in metabolic disorders .

Comparative Analysis with Similar Compounds

MMMP shares structural similarities with other picolinate derivatives, such as methyl 3-methoxy-5-methylbenzoate and methyl 3-methoxy-5-methylphenylacetate. However, its unique picolinic acid backbone imparts distinct chemical properties that enhance its biological activity compared to these compounds.

Compound NameStructural FeaturesBiological Activity
This compoundPicolinic acid derivativeAnti-inflammatory, cardiovascular effects
Methyl 3-methoxy-5-methylbenzoateBenzoate derivativeLimited anti-inflammatory properties
Methyl 3-methoxy-5-methylphenylacetatePhenylacetate derivativeModerate metabolic effects

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-methoxy-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6-4-7(12-2)8(10-5-6)9(11)13-3/h4-5H,1-3H3

InChI Key

QSDCVYZMWXFRLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)OC)OC

Origin of Product

United States

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